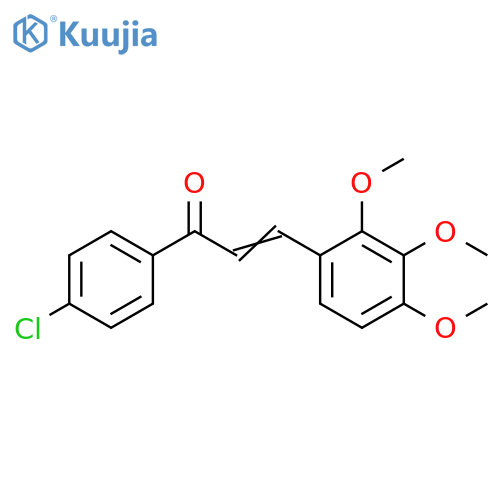

Cas no 561294-53-9 ((2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)

561294-53-9 structure

商品名:(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

CAS番号:561294-53-9

MF:C18H17ClO4

メガワット:332.778184652328

MDL:MFCD21335263

CID:5226030

PubChem ID:8833002

(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

-

- MDL: MFCD21335263

- インチ: 1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3

- InChIKey: MTYSDDDOILCRMU-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(Cl)C=C1)(=O)C=CC1=CC=C(OC)C(OC)=C1OC

計算された属性

- せいみつぶんしりょう: 332.0815367g/mol

- どういたいしつりょう: 332.0815367g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 44.8Ų

(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422148-25 g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

561294-53-9 | 25g |

€1169.90 | 2023-04-24 | ||

| abcr | AB422148-10 g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

561294-53-9 | 10g |

€786.50 | 2023-04-24 | ||

| abcr | AB422148-25g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |

561294-53-9 | 25g |

€1169.90 | 2025-02-16 | ||

| abcr | AB422148-5g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |

561294-53-9 | 5g |

€658.70 | 2025-02-16 | ||

| abcr | AB422148-1 g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

561294-53-9 | 1g |

€339.20 | 2023-04-24 | ||

| abcr | AB422148-1g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |

561294-53-9 | 1g |

€339.20 | 2025-02-16 | ||

| abcr | AB422148-10g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |

561294-53-9 | 10g |

€786.50 | 2025-02-16 | ||

| abcr | AB422148-5 g |

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

561294-53-9 | 5g |

€658.70 | 2023-04-24 |

(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

561294-53-9 ((2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:561294-53-9)(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):201.0/390.0/466.0/693.0